5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole
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Overview
Description
“5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of organic compound with a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method for “this compound” is not mentioned in the available sources.Molecular Structure Analysis
The molecular structure of pyrazoles, including “this compound”, is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Chemical Reactions Analysis
Pyrazoles undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones . The specific chemical reactions involving “this compound” are not detailed in the available sources.Scientific Research Applications
Chemical Structure and Properties
The compound 5-Chloro-4-{[(4-Methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole is involved in various research contexts, particularly in studies of chemical structures and molecular interactions. For instance, the study of different 1,3,5-substituted 2-pyrazolines reveals insights into molecular conjugation and bond characteristics within similar compounds. These analyses indicate the role of extensive conjugation and hydrogen bonding in determining molecular geometry and electronic properties, essential for understanding the chemical behavior of pyrazole derivatives (Pilati & Casalone, 1994).
Synthesis and Characterization
Research also delves into the synthesis and characterization of pyrazole and pyrazoline derivatives, highlighting methodologies for creating compounds with specific attributes. The synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives showcases the versatility of pyrazole compounds in chemical synthesis. These processes are fundamental for generating new molecules with potential biological activities (Hassan, Hafez, & Osman, 2014).
Biological and Pharmacological Activities
Significant research attention is given to the biological and pharmacological activities of pyrazole derivatives. For example, certain pyrazoline and oxadiazole derivatives have been synthesized and tested for their antibacterial properties, illustrating the potential medicinal applications of these compounds. Such studies contribute to the discovery of new drugs and therapeutic agents, emphasizing the compound's relevance in medicinal chemistry (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
Material Science and Corrosion Inhibition
In material science, pyrazole derivatives are evaluated for their corrosion inhibition properties, suggesting applications in protecting metals against corrosion. This research indicates the compound's utility in industrial applications, where it can contribute to the longevity and durability of metal-based structures (Yadav, Gope, Kumari, & Yadav, 2016).
Future Directions
Pyrazoles, including “5-chloro-4-{[(4-methoxybenzyl)oxy]methyl}-1-methyl-3-phenyl-1H-pyrazole”, have potential for further exploration given their wide range of applications in various fields of science . Future research could focus on developing new synthetic techniques and investigating the biological activity of pyrazole derivatives .
Properties
IUPAC Name |
5-chloro-4-[(4-methoxyphenyl)methoxymethyl]-1-methyl-3-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-22-19(20)17(18(21-22)15-6-4-3-5-7-15)13-24-12-14-8-10-16(23-2)11-9-14/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADQRHUBMYOGRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COCC3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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